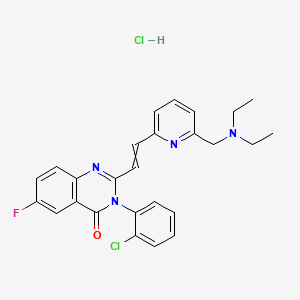
E3 Ligand-Linker Conjugate 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligand-Linker Conjugate 2 is a synthetic compound used in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target-binding ligand, a linker, and an E3 ubiquitin ligase-binding moiety. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, a cellular mechanism responsible for protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligand-Linker Conjugate 2 involves several steps. Initially, the E3 ligase ligand is synthesized, followed by the attachment of a linker molecule. The final step involves the conjugation of the target-binding ligand to the linker. Common reagents used in these reactions include primary amines, DIPEA (N,N-diisopropylethylamine), and solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
E3 Ligand-Linker Conjugate 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
E3 Ligand-Linker Conjugate 2 has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein function and regulation.
Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer.
Industry: Utilized in the production of high-quality PROTACs for research and development purposes.
Wirkmechanismus
E3 Ligand-Linker Conjugate 2 functions by binding to an E3 ubiquitin ligase and a target protein, bringing them into close proximity. This induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The process involves several steps, starting with the activation of ubiquitin by enzyme E1, followed by its transfer to E2, and finally to the target protein by E3 ligase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cereblon Ligand-Linker Conjugates: Used in PROTAC technology for targeted protein degradation.
Von Hippel-Lindau Ligand-Linker Conjugates: Another class of compounds used in PROTACs.
Uniqueness
E3 Ligand-Linker Conjugate 2 is unique due to its specific binding affinity and stability, making it highly effective in inducing targeted protein degradation. Its versatility in conjugation with various target-binding ligands also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
2098492-26-1 |
|---|---|
Molekularformel |
C16H20N4O6 |
Molekulargewicht |
364.35 g/mol |
IUPAC-Name |
dimethyl 3-[2-(4-azidobutylamino)-2-oxoethoxy]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N4O6/c1-24-15(22)11-6-5-7-12(14(11)16(23)25-2)26-10-13(21)18-8-3-4-9-19-20-17/h5-7H,3-4,8-10H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
OCHRFWNYKLMSGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)OCC(=O)NCCCCN=[N+]=[N-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)
![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)
![2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)

![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)
![(4S,8R,9R,22S,25S,55R,56S)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione](/img/structure/B11934845.png)

![[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)

![(3S,3aS,6S,6aS)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11934883.png)
![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
![2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide](/img/structure/B11934891.png)
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one](/img/structure/B11934896.png)
![3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide](/img/structure/B11934897.png)
